molecular formula C16H23N3O4S B2387814 1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034293-16-6

1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2387814
CAS No.: 2034293-16-6
M. Wt: 353.44
InChI Key: XNQWGDOSIBIFBQ-UHFFFAOYSA-N
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Description

1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl sulfonyl group, an azetidine ring, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring and the piperidine carboxamide. The methoxyphenyl sulfonyl group is then introduced through a sulfonylation reaction. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group produces a sulfide compound.

Scientific Research Applications

1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe to study enzyme interactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxylate
  • 1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxylic acid

Uniqueness

1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-23-14-4-2-3-5-15(14)24(21,22)19-10-13(11-19)18-8-6-12(7-9-18)16(17)20/h2-5,12-13H,6-11H2,1H3,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQWGDOSIBIFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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